molecular formula C26H18ClN3O2S B14947449 (5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-1-(2-chlorophenyl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione

(5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-1-(2-chlorophenyl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione

Cat. No.: B14947449
M. Wt: 472.0 g/mol
InChI Key: BKGKIRLLGUPIKQ-ZHZULCJRSA-N
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Description

The compound 5-[(Z)-1-(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-1-(2-CHLOROPHENYL)-2-THIOXODIHYDRO-4,6(1H)-PYRIMIDINEDIONE is a complex organic molecule that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This particular compound features a benzyl group attached to an indole ring, a chlorophenyl group, and a thioxodihydropyrimidinedione moiety, making it a unique and potentially bioactive molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Z)-1-(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-1-(2-CHLOROPHENYL)-2-THIOXODIHYDRO-4,6(1H)-PYRIMIDINEDIONE typically involves multi-step organic reactions. One common method involves the Fischer indole synthesis, which is a well-known procedure for constructing indole rings . The reaction conditions often include the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to yield the desired indole derivative .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include careful control of temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the Fischer indole synthesis makes it a suitable method for industrial production.

Chemical Reactions Analysis

Types of Reactions

The compound 5-[(Z)-1-(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-1-(2-CHLOROPHENYL)-2-THIOXODIHYDRO-4,6(1H)-PYRIMIDINEDIONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane (DCM).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can yield indole-2,3-diones, while reduction can produce indoline derivatives. Substitution reactions can introduce various functional groups onto the indole ring, leading to a wide range of derivatives.

Scientific Research Applications

The compound 5-[(Z)-1-(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-1-(2-CHLOROPHENYL)-2-THIOXODIHYDRO-4,6(1H)-PYRIMIDINEDIONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. The presence of the benzyl and chlorophenyl groups can enhance the compound’s binding affinity and specificity. The thioxodihydropyrimidinedione moiety may also contribute to the compound’s bioactivity by interacting with different biological targets.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Tryptophan: An essential amino acid with an indole ring structure.

Uniqueness

The uniqueness of 5-[(Z)-1-(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-1-(2-CHLOROPHENYL)-2-THIOXODIHYDRO-4,6(1H)-PYRIMIDINEDIONE lies in its complex structure, which combines multiple functional groups, making it a versatile and potentially bioactive molecule. Its ability to undergo various chemical reactions and its diverse applications in scientific research further highlight its uniqueness.

Properties

Molecular Formula

C26H18ClN3O2S

Molecular Weight

472.0 g/mol

IUPAC Name

(5Z)-5-[(1-benzylindol-3-yl)methylidene]-1-(2-chlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C26H18ClN3O2S/c27-21-11-5-7-13-23(21)30-25(32)20(24(31)28-26(30)33)14-18-16-29(15-17-8-2-1-3-9-17)22-12-6-4-10-19(18)22/h1-14,16H,15H2,(H,28,31,33)/b20-14-

InChI Key

BKGKIRLLGUPIKQ-ZHZULCJRSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)/C=C\4/C(=O)NC(=S)N(C4=O)C5=CC=CC=C5Cl

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=C4C(=O)NC(=S)N(C4=O)C5=CC=CC=C5Cl

Origin of Product

United States

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